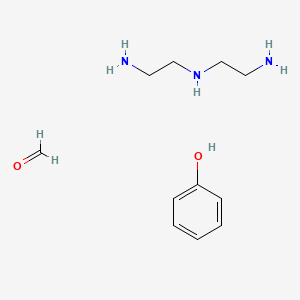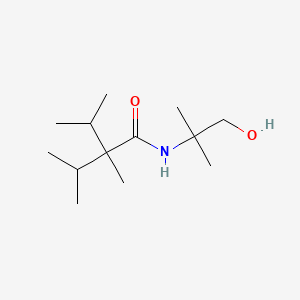
Quinoline, 4-(2-(4-morpholinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(2-(4-morpholinyl)ethyl)- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is a nitrogen-containing compound with a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-(2-(4-morpholinyl)ethyl)-, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like montmorillonite K-10 or molecular iodine have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide, while reduction can yield tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 4-(2-(4-morpholinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Quinoline, 4-(2-(4-morpholinyl)ethyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The morpholine group enhances its ability to interact with biological molecules, making it a potent compound in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-7-[2-(4-morpholinyl)ethylamino]quinoline-5,8-dione: A quinoline derivative with similar structural features but different functional groups.
Quinoline-5,8-dione: Another quinoline derivative with distinct chemical properties.
Uniqueness
Quinoline, 4-(2-(4-morpholinyl)ethyl)- is unique due to the presence of the morpholine group, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to other quinoline derivatives .
Propiedades
Número CAS |
126921-43-5 |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(2-quinolin-4-ylethyl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-2-4-15-14(3-1)13(5-7-16-15)6-8-17-9-11-18-12-10-17/h1-5,7H,6,8-12H2 |
Clave InChI |
PAAQAEFOCMGAGA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


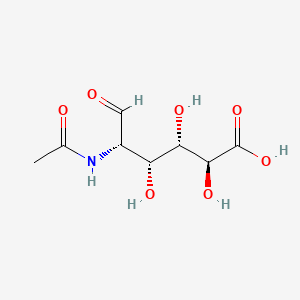
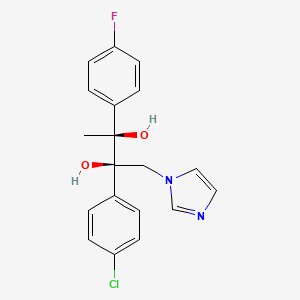
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)


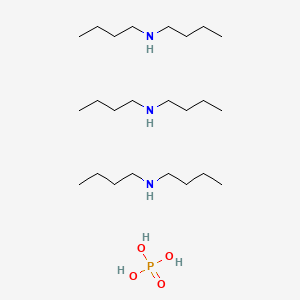
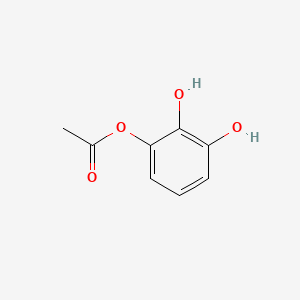
![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
